2-(3-Methoxyphenyl)propanehydrazide
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Overview
Description
2-(3-Methoxyphenyl)propanehydrazide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of hydrazide and contains a methoxyphenyl group attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)propanehydrazide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction time and increase yield. This method involves the same starting materials but utilizes microwave energy to accelerate the reaction, resulting in higher efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)propanehydrazide exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanehydrazide
- 2-(3-Methoxyphenoxy)propanehydrazide
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2-(3-Methoxyphenyl)propanehydrazide is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher antioxidant activity and selective cytotoxicity against certain cancer cell lines .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)12-11)8-4-3-5-9(6-8)14-2/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
VNVCEQPDXPTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)NN |
Origin of Product |
United States |
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